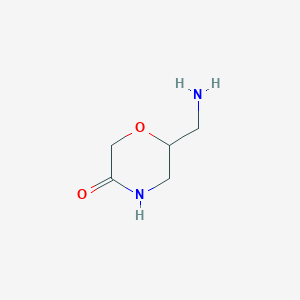

6-(Aminomethyl)morpholin-3-one

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-(aminomethyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-1-4-2-7-5(8)3-9-4/h4H,1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAANKOMZXHCIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(=O)N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control for 6 Aminomethyl Morpholin 3 One and Its Derivatives

Foundational Approaches to Morpholin-3-one (B89469) Ring Synthesis

The morpholin-3-one skeleton is a privileged heterocycle in medicinal chemistry. researchgate.net Its synthesis has been approached through various strategies that can be broadly categorized by the method of ring formation. These include the formation of one or two bonds in a cyclization step, ring expansion of smaller heterocyclic precursors, and multicomponent reactions that build the ring in a single pot. thieme-connect.comthieme-connect.com

Intermolecular Cyclization Reactions in Morpholin-3-one Formation

Intermolecular cyclization represents a classical and widely used approach for constructing the morpholin-3-one ring. thieme-connect.com This strategy typically involves the reaction between two different molecules that together contain all the necessary atoms for the heterocyclic ring. A common and effective method is the reaction of 2-aminoethanols with derivatives of 2-haloacetic acids, such as chloroacetyl chloride or ethyl 2-chloroacetate. thieme-connect.comresearchgate.net

For instance, the parent morpholin-3-one can be synthesized by reacting 2-aminoethanol with ethyl 2-chloroacetate in the presence of a base. thieme-connect.com This reaction can be performed as a one-pot synthesis, which is efficient for producing the target morpholin-3-ones. thieme-connect.com The versatility of this method is enhanced by the ability to introduce a wide variety of substituents on the nitrogen atom of the aminoethanol component, often through reductive amination of aldehydes or ketones. thieme-connect.com This allows for the synthesis of a diverse library of N-substituted morpholin-3-ones. For example, N-substituted 2-aminoethanols can be cyclized with chloroacetyl chloride to yield N-substituted morpholin-3-ones. thieme-connect.com

Intramolecular Cyclization Pathways for 3-Oxomorpholine Derivatives

Intramolecular cyclization offers an alternative and efficient pathway to the morpholin-3-one core by forming the ring from a single linear precursor that already contains the necessary functional groups. thieme-connect.comnih.gov This approach often involves the cyclization of N-substituted 2-aminoethanols where one of the substituents is a chloroacetyl group, which is introduced in a prior step. thieme-connect.com The subsequent ring closure is typically induced by a base.

A notable example involves the reaction of an N-substituted ethanolamine (B43304) with an α-bromo substituted acid chloride. The initial reaction forms an amide intermediate, which then undergoes an intramolecular reaction between the hydroxyl group and the carbon bearing the bromine atom to furnish the desired morpholin-3-one ring. thieme-connect.com Another strategy involves the intramolecular cyclization of ∆1-dehydrodipeptides containing a hydroxy-α-amino acid residue. clockss.orgclockss.org For example, treatment of Boc-∆Val-L-Ser-OMe with t-BuOCl or N-halosuccinimides leads to the formation of a 6-substituted 5-oxomorpholine-3-carboxylate derivative through an additional cyclization to the C=C bond. clockss.org Nickel-catalyzed cycloetherification of aliphatic alcohols with pendant vinyl halides has also been reported as a method for intramolecular C-O bond formation to yield morpholine (B109124) derivatives. nih.gov

Strategies Involving Ring Expansion and Rearrangement Reactions

Ring expansion and rearrangement reactions provide innovative pathways to morpholin-3-one and morpholin-2-one (B1368128) scaffolds from smaller, pre-existing heterocyclic rings. thieme-connect.comthieme-connect.com These methods can offer unique stereochemical outcomes and access to complex substitution patterns. For example, a conjugate addition/ring expansion (CARE) cascade reaction has been developed to prepare medium-sized and macrocyclic bis-lactams, which can include the morpholinone structure. nih.gov

Another approach involves a chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. acs.org This reaction proceeds through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift, which constitutes an asymmetric aza-benzilic ester rearrangement. acs.org Additionally, enantioselective copper-catalyzed one-carbon ring expansion reactions have been used to construct chiral morpholin-2-ones from N-heterocycle-tethered diynes. rsc.org

Application of Multicomponent Reactions to Access Morpholin-3-ones

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. rug.nl This strategy is valued for its atom economy and ability to rapidly generate molecular complexity. rug.nlresearchgate.net MCRs have been applied to the synthesis of morpholin-3-one derivatives, offering a streamlined approach to these heterocyclic systems. thieme-connect.comthieme-connect.com For example, a one-pot multicomponent reaction of 4-(4-aminophenyl) morpholin-3-one with various pyrazole (B372694) aldehydes and ethylacetoacetate or methylacetoacetate has been used to afford various 1,4-dihydropyridine (B1200194) derivatives. researchgate.net

Dedicated Synthetic Routes to 6-(Aminomethyl)morpholin-3-one

While foundational methods provide access to the general morpholin-3-one scaffold, specific strategies are required to synthesize the this compound derivative. This particular substitution pattern is a key component of several important pharmaceutical agents.

Direct Aminomethylation Strategies (e.g., Mannich-type Reactions)

Direct aminomethylation, particularly through Mannich-type reactions, is a primary strategy for introducing the aminomethyl group onto a pre-formed ring or substrate. nih.govresearchgate.netacad.roresearchgate.netnih.gov The classical Mannich reaction involves the condensation of a compound with an active hydrogen atom, an aldehyde (commonly formaldehyde), and a primary or secondary amine. researchgate.netnih.gov This three-component reaction is a powerful tool for C-C bond formation and the introduction of an aminoalkyl group. researchgate.netnih.gov

In the context of synthesizing molecules related to this compound, Mannich bases are synthesized by reacting a suitable substrate with an appropriate secondary amine. nih.gov For instance, the aminomethylation of phenolic substrates typically occurs at the ortho position to the hydroxyl group. acad.ro The aminomethylation of 7-hydroxyisoflavones using bis-(N,N-dimethylamino)methane results in C-6 substituted N,N-dimethylaminomethyl derivatives. researchgate.net Another innovative approach uses dichloromethane (B109758) as a C1 source for the N-aminomethylation of indoles and other aza-heterocyclic compounds in a basic medium, which can also lead to aminomethyl-substituted aryl alcohols. nih.govresearchgate.net

Below is a table summarizing various aminomethylation reactions.

| Substrate | Amine | Reagent/Conditions | Product Type | Yield (%) | Reference |

| 6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolone | Morpholine | Mannich Reaction | 3-(Morpholinomethyl) derivative | 89% | nih.gov |

| 6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolone | Dipropylamine | Mannich Reaction | 3-(Dipropylaminomethyl) derivative | 37% | nih.gov |

| 2-Naphthol | Morpholine | Salicylic aldehyde | Functionalized Mannich base | N/A | researchgate.net |

| n-Propyl gallate | Piperidine (B6355638) | Formaldehyde, Ethanol, RT | bis-(Piperidinomethyl) derivative | N/A | acad.ro |

| 7-Hydroxy-2'-fluoroisoflavone | N/A | bis-(N,N-dimethylamino)methane, 1,4-dioxane, reflux | 6-(Dimethylamino)methyl derivative | N/A | researchgate.net |

| 2,4-Dichlorophenol | Piperidine | Dichloromethane, NaH, Ultrasound | 2,4-Dichloro-6-(piperidin-1-ylmethyl)phenol | 42% | nih.gov |

Conversion of Pre-existing Functional Groups at the C6 Position to Aminomethyl

A common and effective strategy for the synthesis of this compound involves the chemical transformation of a pre-existing functional group at the C6 position of the morpholin-3-one ring into an aminomethyl group. This approach allows for the late-stage introduction of the key amino functionality.

One documented method involves the use of a (S)-6-(trityloxymethyl)-morpholin-3-one intermediate. In this process, (S)-2-bromo-N-(2-hydroxy-3-(trityloxy)propyl)-acetamide is dissolved in anhydrous dichloromethane and treated with sodium hydroxide, leading to cyclization to form the morpholin-3-one ring. uno.edu The trityloxymethyl group at the C6 position can then be deprotected and converted to the aminomethyl group in subsequent steps. For instance, catalytic hydrogenation can be employed to remove a benzyl (B1604629) protecting group from a nitrogen atom, yielding the free amine. uno.edu

Another approach starts with the conversion of a carboxylic acid to a 1,4,2-dioxazol-5-one, which can then undergo a catalyzed reaction to form a lactam, such as a morpholin-3-one derivative. acs.org The functional groups present on the starting materials can be selected to facilitate the eventual introduction of the aminomethyl group at the C6 position.

The strategic conversion of functional groups at the C6 position offers a versatile and powerful tool for the synthesis of this compound and its derivatives, enabling the construction of these important molecules from more readily available precursors.

Protective Group Strategies in the Synthesis of this compound

The synthesis of this compound often necessitates the use of protecting groups to mask reactive functional groups and ensure the desired chemical transformations occur selectively. nih.gov Protecting groups are crucial for preventing unwanted side reactions and for guiding the regioselectivity and stereoselectivity of the synthesis. univpancasila.ac.id

Commonly used protecting groups for the amino functionality include the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. nih.gov These groups are widely employed in peptide synthesis and are well-suited for protecting the amino group of the aminomethyl moiety during the construction of the morpholin-3-one ring or subsequent modifications. The choice of protecting group depends on the specific reaction conditions and the desired deprotection strategy. nih.govunivpancasila.ac.id

For the nitrogen atom within the morpholine ring, various protecting groups can be utilized. Trityl and its derivatives, such as 4-methoxytrityl and 4,4'-dimethyltrityl, are often employed. google.com These bulky groups can be removed under specific acidic conditions. google.com The benzyl group is another common choice for protecting the ring nitrogen, and it can be conveniently removed by catalytic hydrogenation. uno.edu

In some synthetic routes, a "safety-catch" protecting group strategy is employed. ug.edu.pl This involves a protecting group that is stable under a range of conditions but can be cleaved upon a specific activation step. For example, a (6-Hydroxy-3-oxido-1,3-benz[d]oxathiol-5-yl)methyl group can be used to protect a backbone amide, becoming labile to trifluoroacetic acid only after reduction of a sulfoxide (B87167) to a sulfide. ug.edu.pl

The selection and application of appropriate protecting groups are critical for the successful synthesis of this compound, enabling the construction of this complex molecule with high efficiency and purity.

Table 1: Common Protecting Groups in Morpholin-3-one Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amino Group | tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) nih.gov |

| Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) nih.gov |

| Ring Nitrogen | Trityl | Tr | Acidic conditions google.com |

| Ring Nitrogen | Benzyl | Bn | Catalytic Hydrogenation uno.edu |

Enantioselective Synthesis of Chiral this compound and its Analogues

The biological activity of this compound and its derivatives is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic methods to obtain specific stereoisomers is of paramount importance.

Chiral Auxiliaries and Substrate Control in Morpholin-3-one Synthesis

One established strategy for achieving enantioselective synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed.

In the context of morpholin-3-one synthesis, chiral auxiliaries can be employed to control the stereochemistry at the C6 position. For example, (5S)-5-phenylmorpholin-3-one can act as a chiral auxiliary, guiding the formation of new chiral centers in subsequent reactions. The inherent chirality of the auxiliary influences the approach of reagents, leading to a diastereoselective transformation.

Substrate control is another powerful approach where the stereochemistry of the final product is dictated by a chiral center already present in the starting material. For instance, the synthesis of chiral morpholin-3-ones can be achieved by starting with enantiopure amino alcohols. researchgate.net The stereocenter in the amino alcohol is transferred to the final morpholin-3-one product. This method is particularly effective when the required enantiopure starting materials are readily available from the chiral pool. researchgate.net

Asymmetric Catalysis for Stereoselective Morpholin-3-one Ring Construction

Asymmetric catalysis has emerged as a highly efficient and atom-economical method for the enantioselective synthesis of chiral molecules. acs.orgnih.gov This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Several catalytic asymmetric methods have been developed for the construction of the morpholin-3-one ring. One strategy involves the use of a chiral phosphoric acid to catalyze the reaction of aryl/alkylglyoxals with 2-(arylamino)ethan-1-ols. nih.gov This domino reaction proceeds through a [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift to afford C3-substituted morpholin-2-ones with good to high enantioselectivity. nih.gov

Another approach utilizes a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization sequence. nih.govnih.gov This method employs a quinine-derived urea (B33335) as an organocatalyst to stereoselectively synthesize 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones in good yields and high enantiomeric excesses. nih.govnih.gov

Metal-based catalysts have also been employed. For example, a bis(amidate)bis(amido)Ti catalyst can be used to cyclize ether-containing aminoalkyne substrates to a cyclic imine, which is then reduced using a Noyori–Ikariya catalyst to yield chiral 3-substituted morpholines with high enantiomeric excess. acs.org The stereochemical outcome is influenced by hydrogen-bonding interactions between the substrate and the catalyst's ligand. acs.org

Derivation from Chiral Pool Precursors for Defined Stereoisomers

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. wikipedia.org These compounds serve as excellent starting materials for the synthesis of complex chiral molecules, as their inherent chirality can be transferred to the final product. wikipedia.org

In the synthesis of this compound, enantiopure amino acids and amino alcohols are valuable chiral pool precursors. researchgate.net For instance, L-α-amino acids can be used as starting materials to synthesize optically enriched morpholin-2-ones. nih.gov The stereocenter of the amino acid is incorporated into the morpholinone ring, defining the stereochemistry of the final product.

The use of chiral pool precursors is a practical and efficient strategy for obtaining specific stereoisomers of this compound and its analogues. This approach leverages the chirality of nature's building blocks to construct these medicinally important compounds with high stereochemical purity.

Scale-Up Considerations and Process Optimization in this compound Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process presents a unique set of challenges. google.com For the synthesis of this compound, which may be a key intermediate for pharmaceutical compounds, process optimization and scale-up are crucial for ensuring economic viability, safety, and efficiency. google.comresearchgate.net

One of the primary considerations in scaling up a synthesis is the choice of reagents and reaction conditions. google.com For example, a procedure for the preparation of 4-(4-aminophenyl)morpholin-3-one (B139978), a related key intermediate, was improved for industrial scale by avoiding the use of sodium hydride and a problematic nitration step, which are less suitable for large-scale production due to safety concerns. google.com The optimized process involved hydrogenation of a nitro-phenylmorpholinone in aqueous acetic acid with a palladium on carbon catalyst at a controlled temperature and pressure. google.com

The development of one-pot procedures is highly desirable for industrial applications as it minimizes the need for purification of intermediates, thereby reducing time, cost, and environmental impact. nih.gov A one-pot catalytic preparation of a key intermediate for the drug Aprepitant, a morpholin-2-one derivative, has been reported with good yield and high enantiomeric excess. nih.gov

Process optimization also involves identifying and controlling the formation of impurities. e-journals.in In the synthesis of a related oxazolidinone, four process-related impurities were characterized, and their formation pathways were mapped out. e-journals.in This understanding allowed for the development of methods to lower the concentration of these impurities to acceptable levels. e-journals.in

Furthermore, the selection of appropriate solvents and the development of efficient work-up and purification procedures are critical for a successful scale-up. The use of crystallization to isolate the final product can be a highly effective purification method on a large scale. google.com

Medicinal Chemistry and Biological Applications of 6 Aminomethyl Morpholin 3 One Scaffolds

6-(Aminomethyl)morpholin-3-one as a Key Intermediate in Drug Synthesis

The morpholin-3-one (B89469) moiety, particularly when functionalized with an aminomethyl group, is a key structural component in the synthesis of modern pharmaceuticals. Its utility is most prominently highlighted in the industrial production of the anticoagulant drug Rivaroxaban.

Role in the Total Synthesis of Rivaroxaban (Anticoagulant)

The compound (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one is a pivotal late-stage intermediate in the synthesis of Rivaroxaban. mdpi.comjustia.com Rivaroxaban is an orally active, direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders. mdpi.comsymbiosisonlinepublishing.com The synthesis of Rivaroxaban involves the coupling of this key intermediate with 5-chlorothiophene-2-carbonyl chloride. chemicalbook.comgoogle.com Several synthetic strategies have been developed to produce Rivaroxaban efficiently, many of which hinge on the effective construction of this specific morpholin-3-one containing intermediate. mdpi.comresearchgate.netgoogle.com

One common pathway begins with 4-(4-aminophenyl)morpholin-3-one (B139978), which undergoes a reaction with a chiral epoxide, such as (S)-(+)-N-(2,3-epoxypropyl)phthalimide, to form an amino alcohol precursor. google.comgoogle.com This is followed by the formation of the oxazolidinone ring and subsequent deprotection of the amino group to yield the key intermediate, ready for the final acylation step to produce Rivaroxaban. google.comresearchgate.net

Mechanistic Insights into Oxazolidinone Ring Formation from Morpholin-3-one Precursors

The formation of the oxazolidinone ring is a critical step in the synthesis of the Rivaroxaban intermediate. A widely used method involves an intramolecular cyclization of an amino alcohol precursor. In a synthetic route described in the literature, 2-{(R)-2-hydroxy-3-[4-(3-oxo-morpholine-4-yl)-phenylamino]-propyl}isoindol-1,3-dione, an intermediate derived from the reaction of 4-(4-aminophenyl)morpholin-3-one and (S)-(+)-N-(2,3-epoxypropyl)phthalimide, is treated with a cyclizing agent. google.com

N,N'-Carbonyldiimidazole (CDI) is frequently employed for this purpose. mdpi.comgoogle.com The reaction mechanism involves the activation of the hydroxyl and secondary amine groups of the precursor by CDI. This is followed by an intramolecular nucleophilic attack, where the oxygen of the hydroxyl group and the nitrogen of the amino group attack the carbonyl carbon provided by CDI, leading to the closure of the five-membered oxazolidinone ring. mdpi.comgoogle.com This step efficiently yields the protected oxazolidinone core of the Rivaroxaban intermediate. google.com

Stereochemical Purity Control in Rivaroxaban Intermediate Synthesis

The pharmacological activity of Rivaroxaban is specific to its (S)-enantiomer. The (R)-enantiomer is considered a chiral impurity and its presence must be strictly controlled in the final drug substance. researchgate.net Therefore, maintaining stereochemical integrity throughout the synthesis is paramount.

Control of stereochemistry is typically achieved by using a chiral building block as a starting material. The absolute configuration of the final product is dictated by the stereochemistry of the chiral epoxide used early in the synthesis. researchgate.net This strategy ensures that the desired (S)-configuration at the 5-position of the oxazolidinone ring is established correctly.

| Chiral Starting Material | Role in Synthesis | Reference |

|---|---|---|

| (R)-Epichlorohydrin | Serves as the chiral source, reacting with sodium cyanate (B1221674) to form an (R)-chloromethyl-2-oxazolidinone intermediate, which is then coupled with the morpholinone-containing aniline (B41778) derivative. | researchgate.net |

| (S)-(+)-N-(2,3-Epoxypropyl)phthalimide | Reacts with 4-(4-aminophenyl)morpholin-3-one to open the epoxide ring, establishing the correct stereocenter for the subsequent oxazolidinone ring formation. | google.comgoogle.com |

| (R)-Glycidyl butyrate | Reacts with a lithiated aryl carbamate (B1207046) to form the corresponding 5-(R)-hydroxymethyloxazolidinone, setting the required stereochemistry. | mdpi.com |

Impact of Intermediate Purity on Final Active Pharmaceutical Ingredient (API) Quality

The purity of the key intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, directly influences the quality and purity of the final Rivaroxaban API. google.com The control of reaction processes and the quality of intermediates are crucial, as impurities generated during intermediate steps can be carried through to the final product. google.com

Research has shown that using highly purified forms of the intermediate leads to a higher yield and purity of Rivaroxaban. For instance, the preparation and use of the perchlorate (B79767) salt of the aminomethyl oxazolidinone intermediate has been demonstrated to produce a purer final product compared to using the free base form. google.com This highlights that the choice of the intermediate's salt form can be a critical parameter for impurity control. google.com

Analytical methods, such as High-Performance Liquid Chromatography (HPLC), are essential for monitoring the impurity profile of the intermediate. google.commdpi.com The development of validated, stability-indicating HPLC methods allows for the effective separation and quantification of the intermediate from its related impurities, ensuring that the material proceeding to the final step meets stringent quality criteria. symbiosisonlinepublishing.comgoogle.com

| Impurity Type | Significance | Reference |

|---|---|---|

| (R)-Rivaroxaban | The chiral impurity (enantiomer) of the active (S)-Rivaroxaban. Its origin is traced back to chiral impurities in the starting materials. | researchgate.net |

| Process-Related Impurities | Various impurities (e.g., Impurities A, C, D, E, F, G, H) can form during the synthesis of the intermediate and final API. Their control is vital for the quality of the drug product. | google.commdpi.com |

| Degradation Products | Impurities that can form under stress conditions (e.g., acid, base, oxidation). Stability-indicating methods are needed to detect them. | symbiosisonlinepublishing.commdpi.com |

Functionalized Morpholin-3-one Derivatives as Enzyme Modulators

Beyond their role as synthetic intermediates, morpholin-3-one scaffolds are being explored for their own biological activities. By modifying the core structure, researchers have developed potent and selective modulators of key enzymes involved in disease pathways.

Development as Monoacylglycerol Lipase (B570770) (MAGL) Radioligands for Positron Emission Tomography (PET) Imaging

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). researchgate.netnih.gov MAGL has emerged as a therapeutic target for neurological conditions such as neuroinflammation and neurodegenerative diseases. researchgate.netnih.gov PET imaging of MAGL can help in understanding its role in disease and in developing new drugs that target this enzyme. researchgate.net

Researchers have discovered that derivatives of morpholin-3-one serve as a novel scaffold for developing reversible MAGL inhibitors suitable for PET imaging. researchgate.netnih.govethz.ch Structural optimization of this scaffold led to the identification of potent MAGL inhibitors. nih.govresearchgate.net For use as PET radioligands, these compounds are labeled with a positron-emitting radionuclide, typically Carbon-11 ([¹¹C]). researchgate.netnih.gov

Several [¹¹C]-labeled morpholin-3-one derivatives have been synthesized and evaluated. For example, [¹¹C]RO7279991 and [¹¹C]RO7284390 were developed and showed promise in preclinical studies. researchgate.netnih.gov In vitro autoradiography studies using these radioligands on brain sections confirmed their high specificity for MAGL. researchgate.netresearchgate.net Dynamic PET imaging studies in mice, including comparisons between wild-type and MAGL knockout animals, demonstrated the in vivo specificity and improved kinetic profiles of these tracers, validating their potential for imaging MAGL in the central nervous system. researchgate.netnih.govnih.gov

| Compound/Radioligand | Key Finding | Reference |

|---|---|---|

| [¹¹C]RO7279991 ([¹¹C]2) | Demonstrated specificity and selectivity for MAGL in vitro and in vivo. Considered a promising lead structure for imaging MAGL. | researchgate.net |

| [¹¹C]RO7284390 ([¹¹C]7) | Developed through structural optimization, it showed an improved kinetic profile in mouse PET studies compared to the initial lead structure. | nih.govresearchgate.net |

| (R)-[¹¹C]YH168 | A further optimized tracer that was evaluated in non-human primates, showing suitable characteristics for quantitative assessment of MAGL. | nih.gov |

Exploration of Aminomethyl-Functionalized Analogues as Inhibitors of Other Hydrolases and Enzymes

Derivatives containing the aminomethyl-functionalized morpholine (B109124) scaffold have been investigated for their inhibitory activity against other enzymes beyond MAGL, demonstrating the versatility of this chemical structure.

Aminomethyl and alkoxymethyl derivatives of heterocyclic compounds, synthesized as Mannich bases, have shown significant inhibitory effects on human carbonic anhydrase (hCA) isoenzymes I and II. ogu.edu.trtandfonline.comresearchgate.net These enzymes catalyze the reversible hydration of carbon dioxide. nih.gov Studies on a series of aminomethyl derivatives of mercaptobenzothiazole and mercaptobenzoxazole revealed potent inhibition of both hCA I and hCA II, with inhibition constants (Ki) in the nanomolar range. ogu.edu.trtandfonline.com For hCA I, the Ki values were in the range of 58-157 nM, and for hCA II, they were between 81-215 nM. ogu.edu.trtandfonline.comresearchgate.net One of the most potent inhibitors for hCA II was N-oxazinomethylbenzothiazoline-2-thione, with a Ki of 81 nM. ogu.edu.tr

The same series of aminomethyl and alkoxymethyl derivatives that inhibit carbonic anhydrases have also been found to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ogu.edu.trtandfonline.comresearchgate.net These enzymes are critical for the breakdown of the neurotransmitter acetylcholine (B1216132) and are major targets in the treatment of Alzheimer's disease. nih.gov

The synthesized compounds displayed very significant inhibition of both cholinesterases, with Ki values in the low nanomolar range. ogu.edu.trtandfonline.com Specifically, the Ki values ranged from 18-78 nM for AChE and 23-88 nM for BChE. ogu.edu.trtandfonline.comresearchgate.net In a separate study, morpholine-based chalcones were also investigated as dual inhibitors of MAO-B and AChE, with some compounds showing competitive or non-competitive inhibition of AChE with Ki values in the low micromolar range. tandfonline.comresearchgate.net Another investigation into novel Mannich bases found a morpholine derivative to be the most active AChE inhibitor in its series, with a Ki value of 35.2 nM, which was more potent than the reference drug tacrine. nih.gov

The following table summarizes the inhibitory activity of a series of aminomethyl and alkoxymethyl derivatives against these enzymes.

| Enzyme | Ki Range (nM) |

| hCA I | 58 - 157 |

| hCA II | 81 - 215 |

| AChE | 18 - 78 |

| BChE | 23 - 88 |

Table based on data from Is et al., 2017. ogu.edu.tr

Broader Pharmacological Properties of Aminomethyl-Containing Morpholin-3-one Derivatives

The morpholine nucleus is a versatile scaffold that has been incorporated into a wide range of pharmacologically active compounds. researchgate.net Derivatives containing the morpholine ring have shown a broad spectrum of biological activities, including antibacterial and potential anticancer properties. researchgate.net

For instance, a 7-(2-(aminomethyl)morpholino) derivative of a quinolonecarboxylic acid was found to have potent antibacterial activity against gram-positive bacteria, superior to that of ciprofloxacin (B1669076) and other quinolones. researchgate.net Furthermore, some oxazolidinone derivatives containing a morpholin-3-one moiety, such as (R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, have been investigated for their anticancer potential and have shown cytotoxicity against breast cancer cell lines. This particular compound is also a key intermediate in the synthesis of the anticoagulant drug rivaroxaban, highlighting the structural importance of the morpholin-3-one scaffold in a different therapeutic area. Additionally, certain morpholine derivatives have been found to have a good affinity for trace amine-associated receptors (TAARs), particularly TAAR1, which are targets for neurological and psychiatric disorders. google.com

Investigations into Anticancer Potential and Cytotoxicity Profiles

The morpholin-3-one scaffold has been a subject of investigation for its potential as an anticancer agent. Researchers have synthesized and evaluated various derivatives, revealing promising cytotoxic activities against several cancer cell lines. Studies have focused on how modifications to the morpholin-3-one core can influence its biological activity, leading to the identification of compounds with significant potential for further development.

A study investigating the effects of novel morpholin-3-one derivatives on A549 lung cancer cells found that these compounds could inhibit cell growth in a dose-dependent manner. nih.gov Three particularly effective derivatives were identified: 4-(4-chlorophenyl)-6-((4-nitrophenoxy) methyl) morpholin-3-one (1), 6-(4-chlorophenoxy)-4-(4-methoxyphenyl) morpholin-3-one (2), and 6-((4-nitrophenoxy) methyl)-4-phenylmorpholin-3-one (3). nih.gov These compounds were found to induce apoptosis and partially block the cell cycle at the G1 phase. nih.gov Furthermore, they significantly elevated the levels of crucial regulatory proteins, p53 and Fas, suggesting a potential mechanism of action involving the translocation of p53 and clustering of Fas. nih.gov These findings highlight the potential of these morpholin-3-one derivatives as candidates for developing new anti-cancer drugs. nih.gov

The introduction of aminomethyl groups via the Mannich reaction is a common strategy in medicinal chemistry to enhance the biological activity of compounds. japsonline.com Mannich bases are known to possess a wide range of pharmacological activities, including cytotoxic effects against various human cancer cell lines. nih.govresearchgate.net The anticancer potential of Mannich bases often stems from their ability to act as alkylating agents. ijpsonline.com For instance, aminomethyl derivatives of curcumin (B1669340) analogues have demonstrated noteworthy potency against several cancer cell lines, often showing greater toxicity to tumor cells than to non-malignant cells. tandfonline.com Similarly, new series of N-Mannich bases of 1,3,4-oxadiazole (B1194373) have been synthesized and have shown promising anticancer potential against melanoma and glioblastoma cell lines. nih.gov This general principle of enhanced cytotoxicity through aminomethylation supports the investigation of this compound and its derivatives as potential anticancer agents. japsonline.comtandfonline.com

| Compound | Target Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 4-(4-chlorophenyl)-6-((4-nitrophenoxy) methyl) morpholin-3-one | A549 (Lung Cancer) | Inhibited cell growth, induced apoptosis, elevated p53 and Fas levels. | nih.gov |

| 6-(4-chlorophenoxy)-4-(4-methoxyphenyl) morpholin-3-one | A549 (Lung Cancer) | Inhibited cell growth, induced apoptosis, elevated p53 and Fas levels. | nih.gov |

| 6-((4-nitrophenoxy) methyl)-4-phenylmorpholin-3-one | A549 (Lung Cancer) | Inhibited cell growth, induced apoptosis, elevated p53 and Fas levels. | nih.gov |

| Aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one | HL-60, HSC-2, HSC-3, HSC-4 | Low micromolar CC50 values, demonstrated tumor selectivity. | tandfonline.com |

| N-Mannich bases of 1,3,4-oxadiazole | A375 (Melanoma), C32 (Melanoma), SNB-19 (Glioblastoma) | Demonstrated high growth inhibitory activity. | nih.gov |

Anti-inflammatory and Other Biological Activities of Related Mannich Bases

Derivatives of the morpholin-3-one scaffold and related Mannich bases have demonstrated a spectrum of biological activities beyond their anticancer potential, with anti-inflammatory properties being a significant area of interest. ontosight.aiontosight.ai The synthesis of various Mannich bases has been a fruitful approach for developing novel anti-inflammatory agents. researchgate.netipinnovative.com

Research into morpholinopyrimidine derivatives has identified compounds with potent anti-inflammatory effects. rsc.org Specifically, certain 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were shown to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells at non-cytotoxic concentrations. rsc.org Overproduction of NO is a key factor in inflammatory diseases, and its inhibition is a common method for assessing anti-inflammatory efficacy. rsc.org

In a similar vein, a series of asymmetrical mono-carbonyl analogs of curcumin (AMACs) containing a morpholine Mannich base were synthesized and evaluated for their anti-inflammatory and antioxidant activities. japsonline.com While the introduction of the Mannich base lowered the antioxidant activity compared to the parent compounds, it enhanced the anti-inflammatory effects. researchgate.netresearchgate.net Some of these compounds exhibited potent anti-inflammatory activity, comparable to the standard drug diclofenac (B195802) sodium, as determined by the protein denaturation method. japsonline.comresearchgate.net

Mannich bases as a class are recognized for a wide array of biological activities, including antibacterial, antifungal, anticonvulsant, and antiviral properties. researchgate.netipinnovative.com For example, Mannich bases of isatin (B1672199) have shown significant antibacterial and antifungal activities. ijpsonline.com Furthermore, some novel Mannich bases of 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-one have also been reported to possess anti-inflammatory activity. researchgate.net The diverse biological profile of Mannich bases underscores the potential of this compound derivatives as scaffolds for developing therapeutic agents for various conditions. nih.govipinnovative.com

| Compound Class/Derivative | Assay/Model | Key Finding | Reference |

|---|---|---|---|

| 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives | Griess assay in LPS-stimulated RAW 264.7 macrophages | Inhibited nitric oxide (NO) production at non-cytotoxic concentrations. | rsc.org |

| Morpholine Mannich base of asymmetrical mono-carbonyl analogs of curcumin (AMACs) | Protein denaturation method | Exhibited potent anti-inflammatory activity, comparable to diclofenac sodium. | japsonline.comresearchgate.net |

| (2E,6E)-2-({3-[(dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylidene)-6-(phenyl methylidene)cyclohexan-1-one | Inhibition of protein denaturation | Potent anti-inflammatory activity (IC50 = 1.93 μM), comparable to diclofenac sodium (IC50 = 1.52 μM). | researchgate.net |

| Mannich bases of 5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-one | In vivo/in vitro models | Demonstrated anti-inflammatory activity. | researchgate.net |

| Pyrrolo[2,3-d]pyrimidine derivatives | Carrageenan-induced rat paw edema | Showed better anti-inflammatory activity than ibuprofen. | rsc.org |

Advanced Analytical and Spectroscopic Characterization of 6 Aminomethyl Morpholin 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-(aminomethyl)morpholin-3-one and its derivatives. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the stereochemistry of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary NMR techniques used for the initial structural verification.

¹H NMR spectra provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. For the this compound core, characteristic signals corresponding to the aminomethyl protons (-CH₂-NH₂), the protons on the morpholine (B109124) ring, and the amide proton (-NH-) are observed. The chemical shifts and splitting patterns (multiplicity) of these signals are used to confirm the arrangement of atoms. For example, in derivatives such as 4-(4-aminophenyl)morpholin-3-one (B139978), distinct signals for the aromatic protons on the phenyl ring also appear. e-journals.in

¹³C NMR spectra reveal the number of chemically non-equivalent carbon atoms and their nature (e.g., C=O, C-N, C-O). The spectrum of this compound would be expected to show a characteristic downfield signal for the carbonyl carbon (C=O) of the lactam, typically around 166-170 ppm, as seen in related structures. mdpi.com Other signals correspond to the carbons of the morpholine ring and the aminomethyl group. The chemical shifts provide definitive evidence for the core morpholin-3-one (B89469) structure.

The following table summarizes typical chemical shift ranges for the core structure, based on data from related morpholinone derivatives.

| Assignment | Typical ¹H NMR Chemical Shift (δ, ppm) | Typical ¹³C NMR Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | 166 - 170 |

| Morpholine CH₂-O | 4.0 - 4.4 | 68 - 70 |

| Morpholine CH₂-N | 3.5 - 3.8 | 49 - 51 |

| Morpholine C6-H | 3.8 - 4.2 | 63 - 65 |

| Aminomethyl CH₂ | 2.8 - 3.2 | 42 - 44 |

| Amide NH | 7.5 - 8.5 (broad) | - |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are often required for complete and unambiguous structural assignment, especially for complex derivatives or for confirming regiochemistry.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, helping to map out the proton-proton connectivity within the morpholine ring and confirm the attachment of the aminomethyl group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with their directly attached carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for establishing the connectivity between different parts of the molecule, such as confirming the link between the aminomethyl group and the C6 position of the morpholinone ring, and identifying the attachment point of substituents on derivatives. researchgate.net The use of 2D-NMR has been vital in unambiguously assigning the structures of related morpholinone compounds. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a key technique used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the elemental formula of the parent ion, serving as a powerful confirmation of the compound's identity. uni.lu The calculated exact mass must match the experimentally determined mass within a very narrow tolerance (typically <5 ppm). HRMS is a standard characterization method for novel morpholinone derivatives to confirm their synthesis. lookchem.comsemanticscholar.org

The table below shows the predicted exact masses for various adducts of this compound (C₅H₁₀N₂O₂). uni.lu

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₅H₁₁N₂O₂]⁺ | 131.08151 |

| [M+Na]⁺ | [C₅H₁₀N₂O₂Na]⁺ | 153.06345 |

| [M+K]⁺ | [C₅H₁₀N₂O₂K]⁺ | 169.03739 |

| [M-H]⁻ | [C₅H₉N₂O₂]⁻ | 129.06695 |

Tandem Mass Spectrometry (MS/MS) is a technique where a specific parent ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This provides a "fingerprint" of the molecule's structure. MS/MS is particularly valuable for:

Structural Elucidation: The fragmentation pattern reveals characteristic losses and substructures, confirming the identity of the morpholinone core and its substituents.

Impurity and Degradation Product Identification: In stability studies, unknown peaks detected by chromatography can be analyzed by MS/MS. By comparing their fragmentation patterns to that of the parent compound, the structures of process-related impurities and degradation products can be proposed and identified. researchgate.net Studies on the antithrombotic agent rivaroxaban, which contains a morpholinone moiety, have extensively used LC-MS/MS to characterize stress degradation products, demonstrating the power of this technique to identify structural changes resulting from hydrolysis or other stress conditions. researchgate.netresearchgate.net

Chromatographic Methods for Purity Assessment, Separation, and Quantification

Chromatographic techniques are essential for separating this compound from starting materials, by-products, impurities, and degradation products. They are the cornerstone of purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing morpholinone compounds. A C18 (octadecylsilane) column is typically used, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate, ammonium bicarbonate) and an organic solvent like acetonitrile (B52724) or methanol. e-journals.inresearchgate.net Detection is often performed using a photodiode array (PDA) detector, which provides spectral information, or a mass spectrometer (LC-MS) for greater sensitivity and specificity. researchgate.net HPLC methods are validated to be specific, linear, accurate, and precise for quantifying the main compound and its impurities. e-journals.inresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another technique that has been applied for the simultaneous quantification of a drug and its aminomethyl-containing impurity. researchgate.net It offers a high-throughput method for separation and analysis.

Gas Chromatography (GC): While less common for polar compounds like morpholinones unless derivatized, GC coupled with a nitrogen-specific detector (NCD) or a mass spectrometer can be used for the analysis of volatile derivatives or related nitrogen-containing species. whiterose.ac.uk

The following table summarizes typical HPLC conditions used for the analysis of morpholinone-containing compounds.

| Parameter | Typical Conditions | Reference |

| Column | Kinetex C18 (150 x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase A | 20 mM Ammonium Acetate | researchgate.net |

| Mobile Phase B | Acetonitrile | researchgate.net |

| Flow Rate | 0.7 - 1.0 mL/min | e-journals.inresearchgate.net |

| Detection | PDA (UV at 250 nm), MS/MS | e-journals.inresearchgate.net |

| Column Temperature | 25 °C | e-journals.in |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the analysis of pharmaceutical compounds like this compound. scispace.com The development of a robust and validated HPLC method is essential for routine quality control and stability testing.

Method development typically begins with the selection of an appropriate stationary phase, often a C18 reversed-phase column, and a mobile phase that provides adequate separation of the analyte from potential impurities. scispace.comejgm.co.uk The mobile phase composition, a mixture of aqueous buffers and organic solvents like acetonitrile or methanol, is optimized to achieve the desired retention time and peak shape. ejgm.co.ukresearchgate.net Other critical parameters that are fine-tuned include the flow rate, column temperature, and the detection wavelength, which is often set based on the UV absorbance maximum of the compound. researchgate.netirjmets.com

Once an optimal method is established, it must be validated according to guidelines from the International Conference on Harmonisation (ICH) to ensure its reliability. medcraveonline.com Validation encompasses several key parameters:

Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components such as impurities and degradation products.

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a defined range. ejgm.co.uk This is typically assessed by a correlation coefficient (R²) value close to 1. irjmets.com

Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies. ejgm.co.uk

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. scispace.comirjmets.com

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. scispace.com

Table 1: Typical HPLC Method Parameters for Analysis of Morpholine Derivatives

| Parameter | Condition | Source |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water/Buffer | researchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min | researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 55°C) | researchgate.net |

| Detection Wavelength | UV detector at a specific wavelength (e.g., 254 nm) | researchgate.net |

| Injection Volume | 10 - 20 µL | ejgm.co.uk |

Hyphenated Techniques (e.g., LC-PDA-MS/MS) for Identification of Process-Related Impurities and Degradation Products

The identification of unknown impurities and degradation products requires more sophisticated analytical techniques. Hyphenated techniques, which couple the separation power of liquid chromatography with the detection capabilities of advanced detectors, are invaluable in this regard.

Liquid Chromatography-Photodiode Array-Mass Spectrometry/Mass Spectrometry (LC-PDA-MS/MS) is a powerful tool for the structural elucidation of impurities. researchgate.net The LC component separates the various compounds in a sample. The Photodiode Array (PDA) detector provides UV-Vis spectral data for each peak, which can help in preliminary characterization. nih.gov

The eluent from the LC then enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for polar molecules like this compound and its derivatives. nih.gov The mass spectrometer provides information on the molecular weight of the parent ion ([M+H]+). resolvemass.ca Further fragmentation of this parent ion (MS/MS) generates a unique fragmentation pattern that acts as a fingerprint for the molecule. researchgate.netresolvemass.ca By analyzing these fragments, the structure of the impurity or degradation product can be pieced together. researchgate.netnih.gov

The process for identifying an unknown impurity often involves:

Isolation: If necessary, the impurity can be isolated using semi-preparative HPLC. resolvemass.ca

High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. resolvemass.ca

MS/MS Fragmentation Analysis: The fragmentation pattern is analyzed to identify key structural motifs and how they are connected. researchgate.net

Forced Degradation Studies: To identify potential degradation products, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light, as per ICH guidelines. researchgate.netnih.gov The degradation products formed are then analyzed by LC-MS/MS to understand the degradation pathways.

Table 2: Application of Hyphenated Techniques in Impurity Identification

| Technique | Application | Source |

| LC-PDA | Provides retention time and UV-Vis spectrum for preliminary identification. | nih.gov |

| LC-MS | Determines the molecular weight of the impurity. | nih.gov |

| LC-MS/MS | Generates a fragmentation pattern for detailed structural elucidation. | researchgate.net |

| LC-HRMS | Provides accurate mass for determining the elemental composition. | resolvemass.ca |

Computational Chemistry Approaches in the Study of this compound

Computational chemistry has become an indispensable tool in modern drug discovery and development, offering insights into the properties and behavior of molecules like this compound at a molecular level.

In Silico Prediction of Molecular Parameters and Pharmacokinetic Properties

In silico methods allow for the prediction of a wide range of molecular and pharmacokinetic properties before a compound is even synthesized, saving significant time and resources. nih.gov These predictions are based on the chemical structure of the molecule.

Key molecular parameters that can be predicted include:

Physicochemical Properties: Such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These properties are crucial determinants of a drug's pharmacokinetic behavior.

Pharmacokinetic Properties (ADME): This involves the prediction of Absorption, Distribution, Metabolism, and Excretion characteristics. frontiersin.org For instance, models can predict gastrointestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. frontiersin.orgsemanticscholar.org

Drug-likeness: This is assessed based on rules like Lipinski's Rule of Five, which helps to determine if a compound has properties that would make it a likely orally active drug in humans.

Toxicity Prediction: Computational models can also be used to predict potential toxicities, such as mutagenicity and carcinogenicity.

These predictions are valuable for prioritizing lead compounds and for guiding the design of new derivatives with improved properties. nih.gov

Table 3: Examples of In Silico Predicted Parameters

| Parameter | Description | Relevance | Source |

| Molecular Weight (MW) | The mass of one mole of the substance. | Influences absorption and distribution. | semanticscholar.org |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, affecting absorption and permeability. | semanticscholar.org |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Relates to drug transport properties. | semanticscholar.org |

| Hydrogen Bond Donors/Acceptors | The number of N-H or O-H bonds and N or O atoms. | Influences binding to biological targets and solubility. | semanticscholar.org |

| Bioavailability Score | A qualitative measure of the potential for a compound to have good oral bioavailability. | Guides selection of promising drug candidates. | semanticscholar.org |

Conformational Analysis and Molecular Modeling for Structure-Activity Relationship (SAR) Studies

Molecular modeling techniques are employed to understand how the three-dimensional structure of this compound and its derivatives relates to their biological activity, a concept known as the Structure-Activity Relationship (SAR). nih.gov

Conformational Analysis: Molecules are not static; they can adopt various three-dimensional shapes or conformations. Conformational analysis aims to identify the low-energy, and therefore most probable, conformations of a molecule. nih.gov This is crucial because the biological activity of a drug often depends on its ability to adopt a specific conformation to bind to its target receptor.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.govuneb.br By "docking" different derivatives of this compound into the active site of a target, researchers can rationalize their observed biological activities and predict the activity of new, unsynthesized compounds. researchgate.net The docking results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are important for binding.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features that are necessary for biological activity. By aligning a series of active molecules, a pharmacophore model can be generated that defines the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and charged groups. This model can then be used to design new molecules that fit the pharmacophore and are likely to be active.

Through these computational approaches, SAR studies can guide the optimization of lead compounds by suggesting structural modifications that are likely to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Future Directions and Emerging Research Avenues for 6 Aminomethyl Morpholin 3 One

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic methods for producing 6-(aminomethyl)morpholin-3-one and its analogues often rely on classical, multi-step procedures. While effective, these routes can be inefficient in terms of atom economy, energy consumption, and waste generation. The future of synthesizing this important scaffold lies in the development of more efficient and sustainable "green" chemistry approaches. mdpi.comrsc.org

Key areas of focus for future research include:

Catalytic Innovations: Exploring novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, can lead to more efficient and selective reactions. mdpi.com These catalysts can potentially reduce the need for harsh reagents and simplify purification processes.

Renewable Starting Materials: Investigating the use of bio-based starting materials to construct the morpholin-3-one (B89469) core would represent a significant leap towards a more sustainable pharmaceutical industry. rsc.org

Flow Chemistry: The adoption of continuous flow technologies can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

A review of synthetic methodologies for morpholin-3-ones highlights various classical approaches, including intermolecular cyclizations and oxidation of morpholine (B109124) derivatives. researchgate.net Future efforts should aim to build upon these foundations by incorporating green chemistry principles to develop more environmentally benign and cost-effective manufacturing processes for this compound. mdpi.comrsc.org

Rational Design of Novel this compound Analogues with Enhanced Potency and Selectivity

The this compound scaffold serves as an excellent starting point for the rational design of new therapeutic agents. By systematically modifying its structure, researchers can aim to enhance the potency, selectivity, and pharmacokinetic properties of the resulting analogues.

Future research in this area will likely involve:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial to understand how different substituents on the morpholin-3-one ring and the aminomethyl group influence biological activity. acs.org For instance, studies on other heterocyclic compounds have shown that the nature and position of substituents can dramatically affect potency and selectivity. plos.org

Bioisosteric Replacement: Employing bioisosteric replacements for the morpholine ring or other functional groups can lead to analogues with improved properties. enamine.net For example, replacing the morpholine ring with other cyclic amines like piperidine (B6355638) has been shown to modulate activity in other compound series. plos.org

Computational Modeling: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can guide the design of novel analogues with predicted high affinity and selectivity for their biological targets. This approach can help prioritize synthetic efforts and reduce the number of compounds that need to be synthesized and tested.

The design of novel aminomethyl-pyridines as DPP-4 inhibitors has demonstrated that the substitution pattern and the distance between key functional groups are critical for inhibitory activity, a principle that can be applied to the design of this compound analogues. nih.gov

Deeper Elucidation of Molecular Mechanisms of Action for Biological Activities

While some morpholin-3-one derivatives have been shown to exhibit interesting biological activities, a detailed understanding of their molecular mechanisms of action is often lacking. Future research must focus on unraveling the specific molecular pathways through which this compound and its analogues exert their effects.

Key research questions to address include:

Target Identification and Validation: Identifying the specific protein targets of these compounds is a primary goal. Techniques such as affinity chromatography, proteomics, and genetic screens can be employed for this purpose.

Pathway Analysis: Once a target is identified, it is essential to understand how the compound modulates its activity and the downstream signaling pathways that are affected. For example, some morpholin-3-one derivatives have been shown to induce apoptosis in cancer cells by upregulating p53 and Fas proteins. nih.gov Further studies are needed to see if this compound analogues operate through similar or different mechanisms.

Structural Biology: Obtaining co-crystal structures of the compounds bound to their protein targets can provide invaluable insights into the specific molecular interactions that govern binding and activity, which can further guide the rational design of more potent and selective inhibitors.

A study on novel morpholin-3-one derivatives demonstrated their ability to induce apoptosis in A549 lung cancer cells by elevating the levels of p53 and Fas proteins, suggesting a potential mechanism of action for anticancer activity. nih.gov Future studies should investigate whether this compound analogues share this mechanism or if they have distinct molecular targets.

Exploration of Additional Therapeutic Areas for Morpholin-3-one Scaffolds

The morpholin-3-one scaffold is present in drugs with diverse therapeutic applications, including anticoagulants and anticancer agents. researchgate.net This versatility suggests that this compound and its derivatives may have therapeutic potential in a wider range of diseases.

Future exploratory research should consider:

Repurposing and Analogue Screening: Screening existing and novel this compound analogues against a broad panel of biological targets and in various disease models could uncover new therapeutic applications. researchgate.net

Neurological Disorders: Given that some morpholine derivatives have shown activity in the central nervous system, exploring the potential of this compound analogues for treating neurodegenerative diseases or psychiatric disorders is a promising avenue.

Infectious Diseases: The structural features of the morpholin-3-one scaffold could be exploited to design novel antibacterial, antifungal, or antiviral agents. nih.gov

Inflammatory Diseases: Investigating the anti-inflammatory potential of these compounds could lead to new treatments for chronic inflammatory conditions.

The broad pharmacological profile of morpholine derivatives, which includes anticancer, analgesic, anti-inflammatory, and antimicrobial activities, provides a strong rationale for exploring the therapeutic potential of this compound in these and other areas. researchgate.net

Integration with Advanced Screening and Imaging Technologies for Translational Research

To accelerate the translation of promising this compound analogues from the laboratory to the clinic, it is essential to integrate advanced screening and imaging technologies into the research and development process.

Future directions in this area include:

High-Throughput Screening (HTS): The development of robust HTS assays will enable the rapid screening of large compound libraries to identify initial hits with desired biological activities. nih.govacs.org This can significantly speed up the early stages of drug discovery.

DNA-Encoded Libraries (DELs): Utilizing DEL technology can allow for the screening of vastly larger and more diverse chemical libraries against specific biological targets, increasing the probability of finding novel and potent binders. researchgate.net

Positron Emission Tomography (PET) Imaging: Radiolabeled analogues of this compound could be developed as PET tracers for in vivo imaging. frontiersin.org This would allow for the non-invasive visualization and quantification of target engagement and drug distribution in preclinical models and eventually in human subjects, aiding in clinical trial design and patient selection. nih.gov

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful method for identifying small, low-affinity fragments that bind to a target protein. dtu.dk These fragments can then be grown or linked together to create more potent lead compounds.

常见问题

Basic Research Question

- Chromatography : Reverse-phase HPLC with UV detection (e.g., 254 nm) for purity assessment .

- Spectroscopy :

- Reference standards : Cross-validation against certified materials (e.g., USP-grade analogs) .

What strategies are effective for modifying the morpholinone core to enhance biological activity?

Advanced Research Question

- Substituent engineering : Introduce electron-withdrawing groups (e.g., fluoro, trifluoromethyl) at the 5- or 6-position to improve metabolic stability .

- Ring hybridization : Combine morpholinone with oxazolidinone or chromone moieties to enhance antimicrobial or antioxidant activity .

- Stereochemical control : Optimize chiral centers (e.g., (5S)-aminomethyl configuration) to improve target binding .

How should stability studies be designed given limited physicochemical data for this compound?

Advanced Research Question

- Forced degradation : Expose the compound to stress conditions (acid/base hydrolysis, thermal, oxidative) and monitor degradation products via LC-MS .

- Storage conditions : Test stability under inert atmospheres (N2) at 4°C and −20°C for 6–12 months, with periodic sampling .

- Compatibility studies : Assess interactions with excipients or solvents using DSC/TGA to identify incompatible matrices .

What in vitro models are suitable for evaluating the biological activity of this compound derivatives?

Advanced Research Question

- Antimicrobial assays :

- Antioxidant screening :

- Enzyme inhibition :

How can researchers resolve contradictions in reaction yields when scaling up synthesis?

Advanced Research Question

- DoE optimization : Use factorial design to identify critical parameters (e.g., temperature, stoichiometry) affecting yield .

- Process analytics : Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

- Solvent selection : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to improve reproducibility at scale .

What computational methods support the rational design of this compound analogs?

Advanced Research Question

- Molecular docking : Screen derivatives against target proteins (e.g., Factor Xa for anticoagulant activity) using AutoDock or Schrödinger .

- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

- DFT calculations : Optimize transition states for key reactions (e.g., reductive amination) to guide synthetic routes .

How should researchers address discrepancies in spectroscopic data between batches?

Advanced Research Question

- Batch comparison : Analyze <sup>1</sup>H NMR spectra for impurity peaks (e.g., residual solvents or byproducts) .

- Isotopic labeling : Use <sup>15</sup>N/<sup>13</sup>C-labeled precursors to trace reaction pathways and identify side products .

- Crystallography : Obtain single-crystal X-ray structures to confirm ambiguous stereochemistry .

What safety protocols are recommended for handling this compound in the lab?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and OV/AG-P99 respirators for aerosol protection .

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., NaBH3CN) .

- Waste disposal : Neutralize acidic/basic waste before disposal according to institutional guidelines .

How can researchers validate the enantiomeric purity of chiral this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。